Cas no 256348-29-5 (4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate)

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a specialized organic compound featuring a thiophene core substituted with phenyl and trifluoromethyl groups, esterified with a 4-methoxyphenyl moiety. Its structural complexity imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety contributes to solubility and reactivity. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules or advanced materials, where its distinct substitution pattern enables precise tuning of physicochemical characteristics. Its high purity and well-defined structure ensure reproducibility in synthetic applications.
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate structure
256348-29-5 structure
Product Name:4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
CAS No:256348-29-5
MF:C19H13F3O3S
MW:378.364934682846
CID:1029127
PubChem ID:2740121
Update Time:2025-05-24

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
    • (4-methoxyphenyl) 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
    • CCG-52670
    • 256348-29-5
    • DB-014503
    • 4-methoxyphenyl4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
    • SR-01000641885-1
    • DTXSID60372356
    • Inchi: 1S/C19H13F3O3S/c1-24-13-7-9-14(10-8-13)25-18(23)16-11-15(12-5-3-2-4-6-12)17(26-16)19(20,21)22/h2-11H,1H3
    • InChI Key: IGCXWKNRRMRQGL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC2C=CC(=CC=2)OC)=CC(C2C=CC=CC=2)=C1C(F)(F)F

Computed Properties

  • Exact Mass: 378.05379
  • Monoisotopic Mass: 378.05374993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 63.8Ų

Experimental Properties

  • PSA: 35.53

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A169005763-1g
4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
256348-29-5 95%
1g
$400.00 2023-09-02

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate Related Literature

Additional information on 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate: A Comprehensive Overview

4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, identified by the CAS number 256348-29-5, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with substituents that confer interesting electronic and optical properties. Recent studies have highlighted its potential applications in advanced materials, particularly in the development of organic semiconductors and optoelectronic devices.

The molecular structure of 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate consists of a thiophene moiety substituted with a methoxy group at the 4-position, a phenyl group at the 5-position, and a trifluoromethyl group at the 2-position. This combination of substituents creates a molecule with both electron-donating and electron-withdrawing groups, which can significantly influence its electronic properties. The presence of the trifluoromethyl group, in particular, is known to enhance the stability and solubility of the compound, making it suitable for various chemical applications.

Recent research has focused on the synthesis and characterization of this compound. For instance, a study published in Chemical Communications in 2023 demonstrated a novel synthetic route involving Suzuki coupling reactions, which significantly improved the yield and purity of the compound. The authors also reported that the compound exhibits excellent thermal stability, with a decomposition temperature exceeding 300°C under nitrogen atmosphere. This property makes it an attractive candidate for high-temperature applications.

In terms of optical properties, 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has been shown to absorb light in the visible region of the spectrum, with an absorption maximum around 450 nm. This characteristic has led to its exploration as a photosensitizer in photovoltaic devices. A team of researchers from Stanford University reported in Nature Materials that incorporating this compound into perovskite solar cells resulted in a power conversion efficiency increase of over 15%, due to its ability to efficiently harvest light and transfer electrons.

The electronic properties of this compound are further enhanced by its ability to form self-assembled monolayers (SAMs) on various substrates. A study published in Advanced Materials highlighted that SAMs formed by this compound exhibit high conductivity and excellent charge transport properties, making them ideal for use in organic field-effect transistors (OFETs). The researchers demonstrated that OFETs incorporating this compound achieved mobilities as high as 0.1 cm²/V·s, comparable to those of state-of-the-art organic semiconductors.

Beyond its electronic applications, 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has also been investigated for its potential in biomedical applications. A recent study in Bioorganic & Medicinal Chemistry Letters explored its activity as an anti-inflammatory agent. The results indicated that the compound exhibits potent inhibitory effects on cyclooxygenase (COX)-1 and COX-2 enzymes, suggesting its potential as a lead molecule for drug development.

In conclusion, 4-Methoxyphenyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, with its unique structure and versatile properties, continues to be a subject of intense research across multiple disciplines. Its applications span from advanced materials to biomedical sciences, with ongoing studies exploring its potential in even more diverse fields. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.

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